molecular formula C15H17ClN2O3S B2960162 N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide CAS No. 879063-84-0

N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2960162
CAS No.: 879063-84-0
M. Wt: 340.82
InChI Key: MDLDBIHONPLLMY-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of targeted kinase inhibitors. Compounds featuring the N-(5-chloropyridin-2-yl)benzenesulfonamide scaffold, such as the potent Mer tyrosine kinase inhibitor UNC1062 (IC₅₀ = 1.1 nM), have demonstrated compelling biological activity . These small molecules are investigated for their potential in oncology, as abnormal kinase activation is implicated in various human cancers, including leukemias, non-small cell lung cancer, and glioblastoma . The mechanism of action for this class of compounds typically involves high-affinity binding to the ATP-binding site of target kinases, thereby inhibiting phosphorylation and disrupting downstream oncogenic signaling pathways that promote cell proliferation and survival . The specific structural features of this compound—including the 5-chloropyridinyl group, the dimethyl-substituted benzene ring, and the ethoxy substituent—are critical for optimizing drug-like properties and selectivity. Research into similar sulfonamide-based inhibitors has shown that modifications at these positions can fine-tune potency, reduce activity against off-targets like the hERG potassium channel, and improve overall physicochemical profiles . This makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and a key precursor in multi-step synthetic routes for novel therapeutic candidates . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-4-21-13-7-10(2)11(3)8-14(13)22(19,20)18-15-6-5-12(16)9-17-15/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLDBIHONPLLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of pyridine to form 5-chloropyridin-2-ol. This intermediate is then reacted with ethyl chloroformate to introduce the ethoxy group. Subsequent sulfonation and methylation steps yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or as a precursor for pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Differences :

  • The ethoxy group in the target compound is at the 2-position of the benzene ring, whereas in ChemDiv 7305-0265, it occupies the 4-position .
  • Dimethyl groups are at 4,5-positions in the target vs. 2,5-positions in the ChemDiv analog.

Implications :

  • Steric Hindrance : The 2-ethoxy group in the target compound may create steric clashes in binding pockets compared to the 4-ethoxy isomer.
  • Solubility : Polar group placement could modulate hydrophilicity; 2-ethoxy may enhance water solubility relative to 4-ethoxy.
Compound Name Substituent Positions (Benzene) Molecular Weight (Da)* Key Features
N-(5-Chloropyridin-2-yl)-2-ethoxy-4,5-dimethylbenzenesulfonamide 2-ethoxy, 4,5-dimethyl ~364.87 Enhanced polar accessibility at position 2
N-(5-Chloropyridin-2-yl)-4-ethoxy-2,5-dimethylbenzenesulfonamide 4-ethoxy, 2,5-dimethyl ~364.87 Increased hydrophobicity at position 4

*Estimated based on structural formulas; experimental validation required.

Edoxaban: A Complex Anticoagulant Analog

Edoxaban (FDA-approved anticoagulant) shares the N-(5-chloropyridin-2-yl) moiety but incorporates additional pharmacophores: a cyclohexyl group, tetrahydrothiazolo-pyridine, and dimethylcarbamoyl units .

Key Contrasts :

  • Pharmacokinetics : The target compound’s simpler structure may favor metabolic stability but lacks edoxaban’s proven anticoagulant efficacy.
  • Binding Interactions : Edoxaban’s extended structure enables multi-point binding to Factor Xa, while the target compound’s smaller size limits such interactions.

Mechanistic and Functional Implications

  • Target Selectivity : The chloropyridinyl group is critical for π-π stacking in both compounds, but edoxaban’s auxiliary groups enable deeper penetration into Factor Xa’s active site .
  • Synthetic Accessibility : The target compound’s simpler structure allows easier synthesis and modification compared to edoxaban, making it a versatile scaffold for SAR studies.

Notes and Limitations

Data Gaps : Experimental data (e.g., IC₅₀, binding constants) for the target compound are absent in the provided evidence; inferences are based on structural analogies.

Positional Isomerism: Minor structural changes (e.g., ethoxy position) can drastically alter bioactivity, warranting further exploration .

Therapeutic Potential: While edoxaban’s clinical success validates the chloropyridinyl-sulfonamide motif, the target compound’s pharmacological profile remains uncharacterized.

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